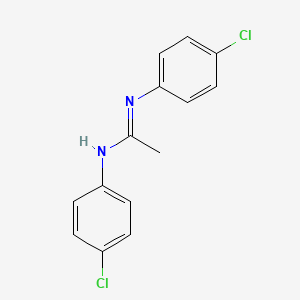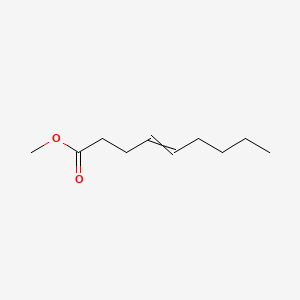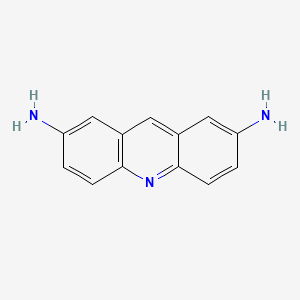
2,7-Acridinediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Acridinediamine is an organic compound with the molecular formula C_15H_15N_3. It is a derivative of acridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its structure consists of an acridine core with amino groups at the 2 and 7 positions, making it a diamine derivative.
准备方法
Synthetic Routes and Reaction Conditions: 2,7-Acridinediamine can be synthesized through several methods. One common approach involves the nitration of acridine to form 2,7-dinitroacridine, followed by reduction to yield 2,7-diaminoacridine. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Safety measures are crucial due to the hazardous nature of the reagents involved.
化学反应分析
Types of Reactions: 2,7-Acridinediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Further reduction can lead to the formation of tetrahydroacridine derivatives.
Substitution: The amino groups can participate in substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroacridine derivatives.
Substitution: N-acyl or N-alkyl acridinediamine derivatives.
科学研究应用
2,7-Acridinediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Acts as a fluorescent dye for staining nucleic acids in cell biology.
Medicine: Investigated for its potential use in anticancer and antimicrobial therapies.
Industry: Utilized in the production of dyes and pigments.
作用机制
The mechanism of action of 2,7-acridinediamine involves its ability to intercalate into DNA. This intercalation disrupts DNA synthesis and replication, leading to mutations and inhibition of cell proliferation. The compound targets the DNA double helix, inserting itself between base pairs and causing structural distortions that impede the function of DNA polymerases.
相似化合物的比较
Proflavine: Another acridine derivative with similar DNA intercalating properties.
Acridine Orange: A nucleic acid-selective fluorescent dye.
Acriflavine: Used as an antiseptic and also intercalates into DNA.
Uniqueness: 2,7-Acridinediamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups at the 2 and 7 positions allow for versatile chemical modifications and enhance its ability to interact with biological macromolecules.
属性
CAS 编号 |
23043-63-2 |
|---|---|
分子式 |
C13H11N3 |
分子量 |
209.25 g/mol |
IUPAC 名称 |
acridine-2,7-diamine |
InChI |
InChI=1S/C13H11N3/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)16-12/h1-7H,14-15H2 |
InChI 键 |
OYZJQXIQTJRRCG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1N)C=C3C=C(C=CC3=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methanaminium, N-[[(chlorosulfinyl)oxy]methylene]-N-methyl-, chloride](/img/structure/B14699971.png)
![N-Acetyl-3-{4-oxo-3-[2-(2H-tetrazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine](/img/structure/B14699975.png)
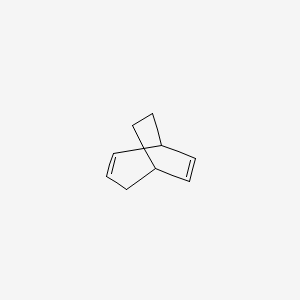
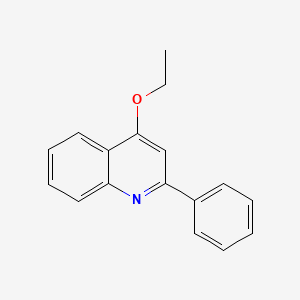
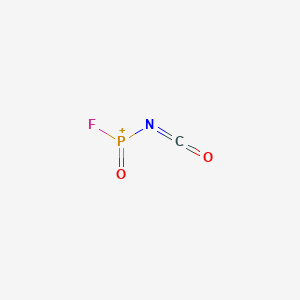
![N-Methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-YL)ethyl]acetamide](/img/structure/B14699989.png)


![N-benzyl-N-[(Z)-benzylideneamino]-1-phenylmethanamine](/img/structure/B14700003.png)
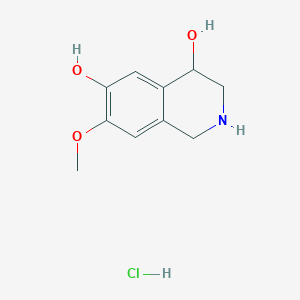
![1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline](/img/structure/B14700021.png)
![1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea](/img/structure/B14700031.png)
